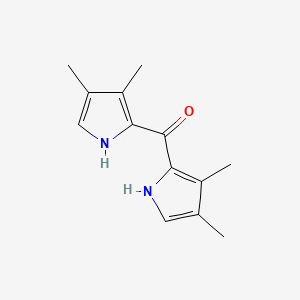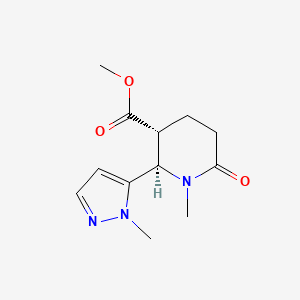![molecular formula C11H15BrN2O3S B6600135 tert-butyl 2-{[(4-bromothiophen-2-yl)methanimidamido]oxy}acetate CAS No. 1955520-86-1](/img/structure/B6600135.png)
tert-butyl 2-{[(4-bromothiophen-2-yl)methanimidamido]oxy}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-{[(4-bromothiophen-2-yl)methanimidamido]oxy}acetate, or TBTA, is a novel synthetic compound that has been studied for its potential applications in scientific research. TBTA is a heterocyclic compound and is composed of a thiophene ring, an imidazole ring, and a tert-butyl acetate group. It has been studied for its potential use in the synthesis of other compounds, as well as its biochemical and physiological effects.
Applications De Recherche Scientifique
TBTA has been studied for its potential applications in scientific research. It has been used as a ligand in the synthesis of transition metal complexes, which can be used in catalytic reactions. TBTA has also been studied for its potential use in the synthesis of other compounds, such as polymers and drugs.
Mécanisme D'action
TBTA is thought to act as a chelating agent, forming coordination bonds with metal ions. It is believed that the thiophene ring of TBTA acts as an electron-donating group, while the imidazole ring acts as an electron-withdrawing group. This allows TBTA to form stable coordination complexes with metal ions.
Biochemical and Physiological Effects
The biochemical and physiological effects of TBTA have not yet been fully studied. However, studies have shown that TBTA can act as an antioxidant, scavenging free radicals and preventing oxidative damage. It has also been shown to have anti-inflammatory properties, as well as some potential anticancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
TBTA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. It is also non-toxic and has a low melting point, making it ideal for use in a variety of research applications. However, TBTA is also limited in its applications. It cannot be used in the synthesis of some compounds due to its structure, and its chelating properties make it difficult to use in some catalytic reactions.
Orientations Futures
There are several potential future directions for research on TBTA. One potential direction is to further study its biochemical and physiological effects. Additionally, TBTA could be studied for its potential use in the synthesis of other compounds, such as polymers and drugs. It could also be studied for its potential use as a ligand in the synthesis of transition metal complexes. Finally, TBTA could be studied for its potential applications in other areas, such as catalysis and drug delivery.
Méthodes De Synthèse
TBTA can be synthesized using a three-step process. First, 4-bromothiophene-2-carboxaldehyde is reacted with methanimidamide in the presence of a base to form 4-bromothiophene-2-ylmethanimidamide. This compound is then reacted with tert-butyl acetate to form the desired product, TBTA. This reaction is carried out in a solvent at a temperature of 100-110 °C for two hours.
Propriétés
IUPAC Name |
tert-butyl 2-[(Z)-[amino-(4-bromothiophen-2-yl)methylidene]amino]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3S/c1-11(2,3)17-9(15)5-16-14-10(13)8-4-7(12)6-18-8/h4,6H,5H2,1-3H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGGLORVLKLIGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CON=C(C1=CC(=CS1)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CO/N=C(/C1=CC(=CS1)Br)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-{[(4-bromothiophen-2-yl)methanimidamido]oxy}acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(2,4-difluorophenyl)-3-fluoro-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine](/img/structure/B6600053.png)

![rac-N-{[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl}methanesulfonamide, cis](/img/structure/B6600068.png)
![tert-butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate](/img/structure/B6600076.png)
![tert-butyl 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate](/img/structure/B6600079.png)


![[(chlorosulfonyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B6600108.png)





